This compound (developmental code CM082) represents a novel multi-targeted tyrosine kinase inhibitor (TKI) specifically engineered to address limitations of earlier anti-angiogenic therapies while maintaining potent preclinical anti-tumor activity. This small molecule inhibitor was structurally derived from sunitinib but incorporates chemical modifications designed to enhance its kinase selectivity and safety profile. Unlike antibody-based therapies that target specific VEGF ligands extracellularly, this compound operates intracellularly by targeting multiple vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptor (PDGFR) isoforms, creating a broader anti-angiogenic effect through simultaneous inhibition of parallel signaling pathways. This multi-target approach is particularly valuable in overcoming the resistance mechanisms that often develop with single-target therapies in cancer and ocular neovascular diseases. [1] [2]
The molecular design of this compound emphasizes improved pharmacokinetic properties, notably a shorter half-life (approximately 4-8 hours) and limited tissue accumulation compared to other TKIs like sunitinib. These characteristics theoretically contribute to reduced systemic toxicity while maintaining therapeutic efficacy. From a clinical development perspective, this compound's oral bioavailability offers significant administration advantages over intravitreal injections for ocular conditions and provides dosing flexibility for oncology applications. The compound's unique binding properties enable potent inhibition of key angiogenic receptors while demonstrating more stringent kinase selectivity than earlier generation inhibitors, potentially translating to improved safety in clinical settings. Preclinical studies have consistently demonstrated that this compound maintains robust anti-angiogenic and anti-tumor activity despite its optimized pharmacokinetic profile, positioning it as a promising candidate for multiple therapeutic applications. [1] [2] [3]
This compound demonstrates a comprehensive kinase inhibition profile that specifically targets key receptors involved in angiogenic signaling pathways. Through competitive binding assays against 38 human recombinant kinases, this compound has shown remarkable selectivity for vascular endothelial growth factor receptor 2 (VEGFR2/KDR), platelet-derived growth factor receptor beta (PDGFRβ), FMS-like tyrosine kinase 3 (FLT3), and C-Kit receptors. The half-maximal inhibitory concentration (IC₅₀) values reveal this compound's potent binding affinity, particularly for KDR where it demonstrates significantly greater potency (4.7 to 15.4-fold lower IC₅₀ values) compared to sunitinib. This enhanced selectivity profile suggests this compound may offer improved therapeutic targeting while minimizing off-target effects that often contribute to treatment-related toxicities. [1] [4]
Table 1: Comparative IC₅₀ Values of this compound Versus Sunitinib Across Key Kinase Targets
| Kinase Target | Sunitinib IC₅₀ (nM) | This compound IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| KDR (VEGFR2) | 17.25 | 1.12 | 15.4× |
| PDGFRβ | 0.13 | 0.13 | 1.0× |
| FLT3 | 2.93 | 0.63 | 4.7× |
| C-Kit | 1.22 | 0.14 | 8.7× |
| RET | 177 | 74.1 | 0.4× |
| AMPKα1 | 398.9 | 352.2 | 0.9× |
The data demonstrates this compound's superior potency against KDR (VEGFR2), the primary mediator of VEGF-induced angiogenesis, with an impressive 15.4-fold increase in potency compared to sunitinib. Similarly, this compound shows enhanced activity against FLT3 and C-Kit, receptors implicated in both angiogenesis and direct tumor cell proliferation. Importantly, this compound exhibits reduced activity against RET and AMPKα1, suggesting more stringent kinase selectivity that may contribute to an improved safety profile in clinical applications. This selective inhibition pattern positions this compound as a targeted anti-angiogenic therapy with potentially fewer off-target effects than earlier generation multi-kinase inhibitors. [1]
Beyond its core targets, this compound demonstrates a focused inhibition spectrum across the kinome. When screened against additional receptor tyrosine kinases involved in angiogenesis regulation, this compound maintained potent activity against all VEGFR family members (VEGFR1, VEGFR2, VEGFR3) and PDGFRβ while showing weaker inhibition of FGFR1, FGFR2, and FGFR3 compared to its primary targets. This selectivity profile is particularly advantageous for anti-angiogenic therapy, as it allows comprehensive blockade of VEGF and PDGF signaling pathways without significantly impacting FGF-mediated processes, potentially reducing unintended biological consequences. The TIE2 receptor, critical for blood vessel stability, also shows moderate sensitivity to this compound, suggesting additional mechanisms through which this compound may normalize pathological vasculature. [2]
Comparative analysis with other VEGFR TKIs reveals this compound's unique positioning in the therapeutic landscape. While type I TKIs like sunitinib bind active kinase conformations and are considered less selective, and type II inhibitors like axitinib target inactive conformations with higher variability and potentially greater selectivity, this compound appears to combine advantageous properties of both classes. Its binding mode enables potent inhibition while maintaining selectivity against off-target kinases, contributing to its promising preclinical efficacy and toxicity profile. This balanced kinase inhibition profile supports this compound's development for both oncological and ophthalmological applications where sustained angiogenic blockade with minimal toxicity is desirable. [2]
This compound demonstrates potent inhibition of VEGF-induced endothelial cell proliferation, a cornerstone of its anti-angiogenic mechanism. In human umbilical vein endothelial cells (HUVECs) stimulated with VEGF₁₆₅, this compound exhibited dose-dependent anti-proliferative activity with IC₅₀ values of 64.13 nM for HUVEC cell lines and 92.37 nM for primary HUVECs. Importantly, this compound showed minimal cytotoxicity against non-stimulated HUVECs (IC₅₀ >2,000 nM), confirming its specific action on VEGF-driven proliferation rather than general cellular toxicity. This selective inhibition highlights this compound's potential for targeted anti-angiogenic therapy without broad cytotoxic effects on normal endothelium. Comparative analysis with sunitinib revealed that while sunitinib demonstrated greater potency in these assays (IC₅₀ values of 39.84 nM and 12.55 nM, respectively), this compound maintained strong efficacy while theoretically offering an improved safety profile based on its kinase selectivity and pharmacokinetic properties. [1]
Table 2: In Vitro Efficacy Profile of this compound Across Cellular Models
| Cell Type/Assay | Sunitinib IC₅₀ | This compound IC₅₀ | Experimental Conditions |
|---|---|---|---|
| HUVEC (cell line) proliferation | 39.84 nM | 64.13 nM | VEGF₁₆₅-induced |
| Primary HUVEC proliferation | 12.55 nM | 92.37 nM | VEGF₁₆₅-induced |
| Non-stimulated HUVEC | N/A | >2,000 nM | Without VEGF induction |
| MV-4-11 proliferation | 14.81 nM | 140 nM | FLT3-ITD mutant leukemia |
| A375 melanoma | 2,879 nM | >9,000 nM | No significant kinase expression |
| 786-O renal cell | 6,041 nM | >9,000 nM | No significant kinase expression |
The differential activity between VEGF-stimulated and non-stimulated HUVECs provides important mechanistic insights, demonstrating that this compound's anti-proliferative effects are specifically mediated through inhibition of VEGF signaling pathways rather than general cytotoxicity. This specificity is further reinforced by this compound's ability to inhibit VEGF-induced KDR phosphorylation in HUVECs, confirming direct target engagement at the molecular level. The requirement for VEGF stimulation for potent efficacy suggests this compound will preferentially target pathological angiogenesis (characterized by high VEGF expression) while sparing normal quiescent vasculature, a potentially advantageous therapeutic window. [1]
In tube formation assays—a key in vitro model of angiogenesis—this compound demonstrated significant inhibition of HUVEC capillary-like structure formation at concentrations of 50 nM and 100 nM, with efficacy comparable to sunitinib. This functional assessment confirms that this compound not only inhibits endothelial cell proliferation but also disrupts the complex morphological changes required for new blood vessel formation. Additional mechanistic studies revealed that this compound suppresses VEGFR2 phosphorylation and downstream signaling cascades, providing molecular confirmation of its target engagement and mechanism of action. The anti-angiogenic effects were further validated through microvessel density (MVD) analysis in xenograft models, where this compound treatment resulted in dose-dependent reduction of CD31-positive blood vessels, with high-dose this compound (160 mg/kg twice daily) showing comparable efficacy to sunitinib. [1] [5]
When tested against a panel of solid tumor cell lines (including A375, 786-O, HT-29, HCT-116, BxPC-3, and A549), this compound showed minimal direct anti-proliferative activity (IC₅₀ >9,000 nM), consistent with the absence of its primary kinase targets in these cells. However, this compound demonstrated substantial activity against MV-4-11 leukemia cells (IC₅₀ 140 nM), which harbor FLT3 internal tandem duplication mutations. This differential activity pattern reinforces that this compound's primary anti-tumor mechanism in most contexts is mediated through angiogenesis inhibition rather than direct tumor cell cytotoxicity, though it may have direct effects in malignancies driven by specific kinase mutations. This cellular selectivity profile supports this compound's development as a targeted anti-angiogenic agent with potentially reduced side effects compared to broadly cytotoxic therapies. [1]
This compound has demonstrated robust anti-tumor efficacy across multiple human tumor xenograft models in mice, supporting its potential as a broad-spectrum anti-cancer agent. In studies evaluating MV-4-11, A549, 786-O, HT-29, BxPC-3, and A375 xenografts, this compound treatment resulted in dose-dependent tumor growth inhibition. Most notably, complete tumor regression was achieved in the MV-4-11 xenograft model, which represents FLT3-ITD mutant biphenotypic B myelomonocytic leukemia. This striking response aligns with this compound's potent FLT3 inhibition (IC₅₀ 0.63 nM) and demonstrates its potential for targeting hematological malignancies with specific kinase mutations. In solid tumor models, this compound consistently suppressed tumor growth across different cancer types, though the magnitude of effect varied depending on the model and dosing regimen. [1] [4]
The dosing optimization studies revealed that this compound's efficacy was schedule-dependent, with various dosing regimens explored across different xenograft models. The anti-tumor effects correlated with inhibition of phosphorylated VEGFR2 in tumor tissues and reduced microvessel density, confirming that the primary mechanism of action is through angiogenesis suppression rather than direct tumor cell killing in most solid tumor contexts. Importantly, in these preclinical models, this compound-treated groups showed no significant toxicities or negative impacts on body weights, whereas sunitinib treatment at 40 mg/kg qd resulted in significant body weight reduction. This differential toxicity profile supports the hypothesis that this compound's optimized kinase selectivity and pharmacokinetic properties may translate to improved tolerability in clinical settings while maintaining anti-tumor efficacy. [1]
Beyond oncology applications, this compound has shown significant efficacy in models of ocular neovascularization, supporting its potential development for retinal diseases. In rat models of choroidal neovascularization (CNV)—a key pathological feature of wet age-related macular degeneration—this compound administration (10 and 30 mg/kg) from days 10 to 20 after Matrigel injection significantly suppressed CNV development. Quantitative analysis revealed that in control groups, the CNV area on day 20 was 3.7 times larger than on day 10, whereas this compound treatment substantially limited this pathological expansion. These findings demonstrate this compound's ability to inhibit pathological angiogenesis in ocular tissues, suggesting potential applications beyond oncology. [1]
More recent studies in zebrafish models of hypoxia-induced retinal neovascularization have further elucidated this compound's ocular effects. In Tg(kdrl:EGFP) zebrafish larvae exposed to hypoxic conditions, this compound treatment effectively suppressed retinal neovascularization, rescued cell loss in the retinal ganglion cell layer, and improved visual function deficits as measured by optokinetic response and visual motor response assays. Mechanistic investigations in this model indicated that this compound mediates its therapeutic effects primarily through inhibition of VEGFR2 phosphorylation, consistent with findings in mammalian systems. These results across multiple species and disease models strengthen the evidence for this compound's potential as a therapeutic agent for retinal neovascular diseases, potentially offering an oral alternative to intravitreal injections. [5]
Kinase Binding and Inhibition Assays: The binding affinity and inhibitory potency of this compound against various kinases were determined using KINOMEscan in vitro competition binding assays. Briefly, human recombinant kinases were incubated with this compound or comparator compounds in reaction buffer containing specific kinase/substrate pairs and required cofactors. After 20 minutes of incubation, a mixture of ATP and ³³P-ATP was added to a final ATP concentration of 10μM. Reactions proceeded at room temperature for 2 hours before being spotted onto P81 ion exchange filter paper. Unbound phosphate was removed through extensive washing. Following background subtraction from control reactions with inactive enzyme, kinase activity data were expressed as the percent remaining kinase activity in test samples relative to vehicle (DMSO) reactions. IC₅₀ values were calculated from dose-response curves generated across appropriate compound concentration ranges. [1] [2]
HUVEC Proliferation and Tube Formation Assays: For proliferation assays, human umbilical vein endothelial cells were seeded in culture plates and stimulated with VEGF₁₆₅ (typically 10-50 ng/mL) in the presence or absence of this compound. After 48-72 hours of incubation, cell viability was assessed using MTT, WST-1, or similar colorimetric assays. For tube formation assays, HUVECs were seeded on growth factor-reduced Matrigel in the presence of VEGF₁₆₅ with or without this compound. After 4-18 hours of incubation, tube formation was quantified by measuring total tube length, number of branches, or covered area using image analysis software. Both assays included sunitinib as a comparator and vehicle controls to establish baseline activity. [1] [5]
VEGFR2 Signaling Inhibition by this compound: This diagram illustrates this compound's mechanism of blocking VEGF-induced VEGFR2 activation, subsequently inhibiting downstream signaling pathways that drive endothelial cell proliferation, migration, and tube formation - key processes in angiogenesis.
Mouse Xenograft Models: Human tumor cell lines (e.g., MV-4-11, A549, 786-O) were implanted subcutaneously into immunodeficient mice. When tumors reached a predetermined volume (typically 100-200 mm³), mice were randomized into treatment groups. This compound was administered orally at doses ranging from 50-400 mg/kg, using various schedules (once daily, twice daily, or intermittent dosing). Control groups received vehicle alone, while comparator groups received sunitinib or other reference agents. Tumor volumes were measured regularly using calipers, and body weights were monitored as an indicator of general toxicity. At study endpoints, tumors were harvested for immunohistochemical analysis of microvessel density (CD31 staining), proliferation markers (Ki-67), and apoptosis (TUNEL assay). For angiogenesis-specific assessments, VEGFR2 phosphorylation status in tumor tissues was evaluated using phospho-specific antibodies. [1]
Retinal Neovascularization Models: For choroidal neovascularization studies in rats, laser photocoagulation was typically used to rupture Bruch's membrane and induce CNV lesions. This compound was administered orally beginning either before or after laser injury. After 7-14 days, eyes were enucleated, and CNV area was quantified using fluorescein angiography or flat-mount preparation with isolectin staining. In zebrafish models, transgenic larvae (e.g., Tg(kdrl:EGFP)) were exposed to hypoxic conditions (1.56 ppm oxygen, 20% air saturation) from 1 to 5 days post-fertilization to induce retinal neovascularization. This compound was added to the water during this period at concentrations of 0.5-1 μM. Retinal vasculature was visualized by confocal microscopy, and quantitative analysis included vessel diameter, branching points, and the ratio of intraocular vessel area to total retinal area. Visual function was assessed using optokinetic response and visual motor response behavioral assays. [1] [5]
Preclinical Evaluation Workflow: This diagram outlines the key experimental workflows for evaluating this compound's efficacy in mouse xenograft models (oncology) and ocular neovascularization models (ophthalmology), highlighting common assessment methodologies.
When evaluated alongside other VEGFR TKIs, this compound demonstrates distinct advantages in its preclinical profile. Compared to sunitinib, from which it was chemically derived, this compound shows more stringent kinase selectivity while maintaining potent anti-angiogenic and anti-tumor efficacy. This enhanced selectivity profile likely contributes to this compound's improved tolerability in preclinical models, where it did not cause significant body weight loss or observable toxicities at efficacious doses, in contrast to sunitinib which showed negative impacts at 40 mg/kg qd. Additionally, this compound's shorter half-life and limited tissue accumulation represent potential pharmacokinetic advantages that may translate to reduced drug accumulation and decreased chronic toxicity in clinical use. [1] [2]
In comparative kinase inhibition studies, this compound demonstrated superior potency against key targets including KDR (VEGFR2), FLT3, and C-Kit, while showing reduced activity against RET and AMPKα1 compared to sunitinib. This selective inhibition profile suggests this compound may target pathological angiogenesis effectively while sparing certain off-target kinases associated with toxicity. When compared to axitinib, a more selective VEGFR TKI, this compound offers the advantage of simultaneously targeting additional pathways involved in angiogenesis (PDGFR, CSF1R) and tumor progression (FLT3, C-Kit), potentially creating broader anti-tumor activity and reducing resistance development. The multi-targeted nature of this compound, combined with its optimized selectivity, positions it uniquely between the broad multi-kinase inhibitors and highly selective VEGFR inhibitors. [1] [2]
The promising preclinical profile of this compound has supported its advancement into extensive clinical testing across multiple phases and indications. Phase I trials established the safety and recommended Phase II dose of this compound as both monotherapy and in combination with other agents, including immune checkpoint inhibitors and everolimus. These studies confirmed this compound's manageable safety profile and provided preliminary evidence of clinical activity. The phase III CONCEPT trial in metastatic renal cell carcinoma demonstrated significantly improved progression-free survival with this compound plus everolimus compared to everolimus alone (10.0 months versus 6.4 months, HR=0.70, p=0.0171), validating the anti-tumor efficacy observed in preclinical models. [3] [6]
Based on its potent anti-angiogenic activity in ocular disease models, this compound is also being developed for ophthalmological indications, including wet age-related macular degeneration. The drug's ability to inhibit multiple VEGF receptors intracellularly offers a potential mechanistic advantage over antibody-based therapies that target specific VEGF ligands extracellularly. Additionally, the development of sustained-release formulations for intravitreal administration aims to leverage this compound's multi-targeted anti-angiogenic activity while minimizing systemic exposure. These clinical development programs across both oncology and ophthalmology demonstrate how this compound's comprehensive preclinical characterization has informed its translational path and positioned it as a promising therapeutic candidate with potential applications in multiple disease areas characterized by pathological angiogenesis. [2] [3] [5]
Vorolanib acts as a multi-kinase inhibitor, primarily blocking VEGF and PDGF signaling pathways crucial for tumor angiogenesis and growth.
This compound inhibits receptor activation and downstream pro-angiogenic cellular responses.
Kinase Inhibition Profile this compound shows high potency and selectivity. The table below compares its half-maximal inhibitory concentration (IC₅₀) with sunitinib for key kinase targets [1].
| Kinase Target | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
|---|---|---|
| KDR (VEGFR2) | 1.12 | 17.25 |
| PDGFRβ | 0.13 | 0.13 |
| FLT3 | 0.63 | 2.93 |
| C-Kit | 0.14 | 1.22 |
| RET | 74.1 | 177 |
| AMPKα1 | 352.2 | 398.9 |
Key Preclinical Experimental Protocols
This compound has been evaluated across multiple phases, both as monotherapy and in combination with other agents.
Clinical Pharmacokinetics A first-in-human phase I dose-escalation study established 400 mg once daily as the recommended monotherapy dose. The drug has a short half-life (~5-6.5 hours) and showed no accumulation after 21 days of daily dosing [2].
Summary of Key Clinical Trials
| Phase | Regimen | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Phase I [2] | This compound monotherapy | Advanced solid tumors (n=52) | 1 CR, 1 PR, 25 SD | Most common TRAEs: fatigue (29%), nausea (23%), diarrhea (21%). Most common G3 AE: proteinuria (4%). |
| Phase Ib [3] | This compound + Pembrolizumab or Nivolumab | Advanced solid tumors (n=16) | 2 confirmed PRs (rectal SCC, SCLC); 2 SD | Most common TRAEs: lymphopenia, leukopenia, fatigue, ALT elevation. DLTs at 400 mg. RP2D: 300 mg. |
| Phase III (CONCEPT) [1] [4] | This compound + Everolimus vs Everolimus | Advanced RCC, post-anti-VEGF (n=399) | PFS: 10.0 mo vs 6.4 mo; Improved ORR | Manageable safety profile; combination tolerable with dose adjustments. |
Ophthalmic Application this compound is under investigation for wet age-related macular degeneration (wAMD) and diabetic macular edema (DME) as EYP-1901, a sustained-release intravitreal insert [5] [6].
Future research will focus on validating efficacy in ongoing Phase 3 trials for wAMD/DME and exploring combination strategies in oncology [6] [4].
| Property | Finding for Vorolanib | Experimental Context |
|---|---|---|
| Half-life | Shorter than other similar TKIs (e.g., sunitinib) [1] [2] | Preclinical models and early-phase human clinical trials [1]. |
| Tissue Accumulation | Limited compared to other similar TKIs [1] [2] | Preclinical models and early-phase human clinical trials [1]. |
| IC50 for VEGFR2 (KDR) | 1.12 nM [1] | In vitro kinase binding assays (KINOMEscan) [1]. |
| IC50 for PDGFRβ | 0.13 nM [1] | In vitro kinase binding assays (KINOMEscan) [1]. |
| IC50 for FLT3 | 0.63 nM [1] | In vitro kinase binding assays (KINOMEscan) [1]. |
| IC50 for C-Kit | 0.14 nM [1] | In vitro kinase binding assays (KINOMEscan) [1]. |
| Selectivity | More stringent kinase selectivity than sunitinib [1] | Screening against a panel of 38 human recombinant kinases [1]. |
The profile of this compound was established through a series of standardized preclinical and clinical experiments.
The diagram below illustrates the logical relationship between this compound's chemical design, its mechanism of action, and its resulting pharmacokinetic and safety profile.
Relationship between this compound's properties and its safety profile.
The shorter half-life and limited tissue accumulation are intentionally designed features of this compound, directly linked to its potentially improved safety and tolerability compared to earlier, multi-targeted TKIs like sunitinib [1]. This profile may lead to:
| Kinase Target | Alternative Name | Reported IC50 (nM) | Key Role in Signaling |
|---|---|---|---|
| KDR/VEGFR2 [1] | Kinase Insert Domain Receptor | 1.12 nM | Primary mediator of VEGF-driven angiogenesis and vascular permeability [1]. |
| PDGFRβ [1] | Platelet-Derived Growth Factor Receptor β | 0.13 nM | Involved in pericyte recruitment and vascular stabilization [1] [2]. |
| FLT3 [1] | FMS-like tyrosine kinase 3 | 0.63 nM | Regulates cell growth/proliferation in hematopoietic cells; often mutated in leukemia [1]. |
| C-Kit [1] | Stem cell factor receptor | 0.14 nM | Involved in cell survival and proliferation [1]. |
| VEGFR1 [3] | FLT-1 | 85% inhib. at 1µM (Qualitative) | Binds VEGF-A and PlGF; role in pathological angiogenesis [3]. |
| VEGFR3 [3] | FLT-4 | 85% inhib. at 1µM (Qualitative) | Primarily regulates lymphangiogenesis [3]. |
| TIE2 [3] | TEK Receptor Tyrosine Kinase | ~50% inhib. at 1µM (Qualitative) | Key for vascular stability and integrity; influenced by angiopoietins [3]. |
| JAK1 [4] [5] | Janus Kinase 1 | >50% IL-6 activity reduction (Qualitative) | Mediates inflammatory signaling, particularly downstream of IL-6 [4] [5]. |
The key methodologies used to determine this compound's kinase spectrum include binding assays, functional kinase activity assays, and cellular models.
This compound exerts its effects by intracellularly inhibiting specific receptor tyrosine kinases, disrupting pro-angiogenic and pro-inflammatory signaling pathways. The following diagram illustrates its core mechanism.
This compound inhibits key receptors in VEGF and IL-6/JAK pathways [4] [5] [3].
The table below summarizes key design and outcomes from a phase 1b trial of this compound with checkpoint inhibitors [1].
| Protocol Element | Description |
|---|---|
| Trial Design | Phase 1b, standard 3 + 3 dose escalation [1] |
| Patient Population | Advanced solid tumors (GI or lung cancers) eligible for CPI [1] |
| Combination Agents | Pembrolizumab (200 mg IV Q3W) or Nivolumab (480 mg IV Q4W) [1] |
| This compound Dose Levels | 300 mg (Dose Level 1) and 400 mg (Dose Level 2) PO once daily [1] |
| Primary Objectives | Determine DLT, MTD, and RP2D [1] |
| Key Safety Findings | Most TRAEs were G1-2; DLTs occurred at 400 mg dose [1] |
| Recommended Phase 2 Dose (RP2D) | This compound 300 mg daily + CPI [1] |
This section details the methodology from the phase 1b trial investigating this compound with pembrolizumab or nivolumab [1].
The following diagrams illustrate this compound's multi-target mechanism and the trial workflow.
This compound's Multi-Target Anti-Tumor Mechanism
Phase 1b Dose Escalation Trial Workflow
The treatment landscape for advanced or metastatic renal cell carcinoma (RCC) has evolved significantly with the introduction of targeted therapies and immunotherapies. Vorolanib (CM082), a novel multi-target tyrosine kinase inhibitor (TKI) designed with enhanced selectivity for vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), represents the latest advancement in anti-angiogenic therapy for RCC [1]. Its unique pharmacological profile, characterized by limited tissue accumulation and shorter half-life compared to earlier generation TKIs, potentially offers an improved therapeutic window [2]. Everolimus, an established mammalian target of rapamycin (mTOR) inhibitor, has demonstrated efficacy in RCC patients who have progressed after prior TKI therapy. The combination of this compound with everolimus represents a rationally designed therapeutic approach that simultaneously targets complementary pathways implicated in RCC pathogenesis and treatment resistance [1].
Preclinical data suggest that concurrent inhibition of VEGF- and mTOR-mediated signaling pathways creates synergistic anti-tumor effects by addressing feedback mechanisms that often limit the efficacy of single-agent targeted therapies [1]. The phase III CONCEPT trial demonstrated that this combination significantly improves progression-free survival (PFS) and objective response rate (ORR) compared with everolimus alone in patients with metastatic RCC who had progressed after prior VEGFR-TKI therapy [3]. This comprehensive application note summarizes the available clinical data, provides detailed experimental protocols, and outlines the mechanistic basis for this promising combination therapy in advanced RCC.
The initial clinical evaluation of this compound plus everolimus combination therapy was conducted in a phase I dose-escalation study involving patients with advanced clear cell RCC who had failed standard therapy [1] [4]. This study employed a conventional 3 + 3 design with dose-escalated combinations of this compound (100, 150, or 200 mg once daily) with everolimus (5 mg once daily) administered in 28-day cycles until disease progression or unacceptable toxicity. Among 22 enrolled patients, only one dose-limiting toxicity (grade 4 thrombocytopenia) was observed in the this compound 200 mg combination cohort, and the maximum tolerated dose was not reached [1]. The recommended phase II dose was established as this compound 200 mg plus everolimus 5 mg once daily.
Of 19 evaluable patients, the combination demonstrated promising anti-tumor activity with an objective response rate of 32% (95% CI, 13-57%) and a remarkable disease control rate of 100% (95% CI, 82-100%) [1] [4]. Pharmacokinetic analysis revealed that single dosing of this compound demonstrated dose-proportional increases in Cmax and AUC, with a short half-life ranging from 4.74±1.44 to 12.89±7.49 hours. The pharmacokinetic parameters for everolimus were similar across all cohorts, suggesting no significant drug-drug interactions [1].
The subsequent phase III CONCEPT study was a three-arm, randomized, double-blind, multicentre trial that compared this compound plus everolimus versus each monotherapy in patients with advanced or metastatic RCC who had received one prior VEGFR-TKI [3] [5] [6]. This landmark study enrolled 399 patients randomized equally to receive either this compound (200 mg daily) plus everolimus (5 mg daily), this compound monotherapy (200 mg daily) plus placebo, or everolimus monotherapy (10 mg daily) plus placebo.
Table 1: Efficacy Outcomes from the Phase III CONCEPT Trial
| Efficacy Parameter | This compound + Everolimus | This compound Monotherapy | Everolimus Monotherapy |
|---|---|---|---|
| Median PFS (months) | 10.0 (95% CI, 8.2-10.4) | 6.4 (95% CI, 4.6-8.3) | 6.4 (95% CI, 4.7-8.3) |
| Hazard Ratio (vs everolimus) | 0.70 (95% CI, 0.52-0.94); P=0.0171 | 0.94 (95% CI, 0.63-1.34); P=0.6646 | - |
| Objective Response Rate | 24.8% (n=33/133) | 10.5% (n=14/133) | 8.3% (n=11/133) |
| Median Duration of Response (months) | 11.1 (95% CI, 5.6-12.9) | 10.9 (95% CI, 1.8-NE) | 13.3 (95% CI, 5.6-12.9) |
| Disease Control Rate | Not reported | Not reported | Not reported |
The CONCEPT trial met its primary endpoint, demonstrating a statistically significant improvement in PFS for the combination therapy compared with everolimus alone [3]. The PFS benefit represented a 30% reduction in the risk of disease progression or death with the combination therapy. Importantly, a prespecified analysis showed a consistent PFS benefit across key patient subgroups, including those stratified by MSKCC risk category and prior TKI therapy [3].
Table 2: Overall Survival Data from the Phase III CONCEPT Trial
| Treatment Arm | Median OS (months) | Hazard Ratio | P-value |
|---|---|---|---|
| This compound + Everolimus | 30.4 (95% CI, 16.5-NE) | 0.94 (95% CI, 0.64-1.37) vs everolimus | 0.7369 |
| This compound Monotherapy | 30.5 (95% CI, 22.8-NE) | 0.92 (95% CI, 0.63-1.34) vs everolimus | 0.6646 |
| Everolimus Monotherapy | 25.4 (95% CI, 19.1-NE) | - | - |
At the time of data cut-off, the overall survival data were immature, with no statistically significant differences observed between the treatment arms [3] [5]. The similar OS observed across arms may be influenced by subsequent therapies and the crossover treatment effect. A post-hoc analysis of patients with favorable-risk disease demonstrated an especially pronounced benefit for the combination therapy, with an ORR of 36.7% compared with 12.1% for this compound monotherapy and 11.1% for everolimus monotherapy [5].
The therapeutic efficacy of this compound plus everolimus in RCC is predicated on the simultaneous inhibition of two complementary pathways driving tumor growth and angiogenesis. The underlying molecular pathogenesis of clear cell RCC typically involves inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, resulting in stabilization of hypoxia-inducible factors (HIF-1α and HIF-2α) and subsequent overexpression of pro-angiogenic factors like VEGF and PDGF [1].
Diagram 1: Complementary pathways targeted by this compound and Everolimus in RCC. This compound inhibits VEGF-mediated angiogenesis while Everolimus blocks mTOR-driven tumor cell proliferation, creating synergistic anti-tumor effects.
This compound primarily exerts its anti-tumor effects through potent inhibition of VEGFR2 (KDR), PDGFR, Flt3, and c-Kit with IC50 values ranging from 0.13-1.12 nmol/L [2]. By blocking VEGF signaling, this compound inhibits the proliferation and migration of vascular endothelial cells, thereby disrupting tumor-associated angiogenesis and oxygen supply to tumors [1]. Compared to earlier generation TKIs such as sunitinib and sorafenib, this compound demonstrates enhanced kinase selectivity, potentially contributing to its improved safety profile while maintaining robust anti-angiogenic activity [1].
Everolimus complements this compound's activity by directly inhibiting the mTOR pathway, which plays a central role in regulating cellular metabolism, proliferation, and survival [1]. mTOR inhibition reduces VEGF expression and induces apoptosis in tumor-associated endothelial cells, leading to significant reductions in microvessel density [1]. Furthermore, everolimus can overcome resistance mechanisms that often develop following prolonged VEGFR-TKI therapy through feedback activation of alternative signaling pathways [1]. The simultaneous inhibition of both VEGF/VEGFR signaling and the mTOR pathway creates a synergistic anti-tumor effect that enhances therapeutic efficacy and helps delay the emergence of treatment resistance.
The phase I study investigating this compound plus everolimus followed a standard 3 + 3 design to determine the recommended phase II dose, safety profile, and preliminary efficacy [1] [4].
Patient Population: Patients with histologically or cytologically confirmed advanced RCC who had failed standard therapy were eligible. Key inclusion criteria included: measurable disease per RECIST v1.1, age ≥18 years, ECOG performance status 0-1, adequate bone marrow, hepatic and renal function, and life expectancy ≥3 months. Patients with brain metastases were excluded [1].
Study Design: The trial implemented a conventional 3 + 3 dose-escalation design with three planned dose levels of this compound (100, 150, and 200 mg once daily) in combination with a fixed dose of everolimus (5 mg once daily). Treatment was administered in continuous 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal [1].
Dose-Limiting Toxicity Assessment: The DLT observation period comprised the first 28-day cycle. DLTs were defined as: grade ≥3 non-hematologic toxicity (except manageable nausea/vomiting/diarrhea or alopecia), grade 4 neutropenia lasting >7 days, grade 3 neutropenia with fever, grade 4 thrombocytopenia, or any treatment-related toxicity causing >2-week treatment delay [1].
Dose Escalation and Expansion: If no DLTs were observed in 3 patients at a given dose level, escalation proceeded to the next level. If one DLT occurred, the cohort was expanded to 6 patients. If ≥2 DLTs occurred, the maximum tolerated dose was considered exceeded. The 200 mg this compound cohort was expanded to 15 patients to further characterize safety and efficacy [1].
Assessments: Safety evaluations included physical examinations, vital signs, ECOG performance status, clinical laboratory tests (hematology, serum chemistry, urinalysis), and 12-lead electrocardiograms performed at baseline, weekly during cycle 1, and at the beginning of each subsequent cycle. Tumor assessments were conducted at baseline and every 8 weeks thereafter using CT or MRI scans [1].
The phase III CONCEPT study was a three-arm, randomized, double-blind, multicenter registration trial designed to compare the efficacy and safety of this compound plus everolimus versus each monotherapy in patients with metastatic RCC [3] [5].
Patient Population: The study enrolled 399 patients with advanced or metastatic RCC with a clear cell component who had received one prior VEGFR-TKI therapy. Key inclusion criteria included: age 18-75 years, ECOG performance status 0-1, measurable disease per RECIST v1.1, and adequate organ function. Patients were stratified by MSKCC risk category (favorable vs intermediate/poor) and prior TKI therapy (sunitinib vs sorafenib vs other) [3].
Randomization and Masking: Patients were randomized in a 1:1:1 ratio to one of three treatment arms using an interactive web response system. The study utilized a double-blind design with matching placebos to maintain blinding. All study medications were administered orally in continuous 28-day cycles [3] [5].
Treatment Arms:
Dose Modifications: Protocol-specified dose reductions and interruptions were permitted for management of treatment-related adverse events. This compound could be reduced to 150 mg or 100 mg daily, while everolimus could be reduced to 5 mg daily or 5 mg every other day. Dose re-escalation was permitted after resolution of toxicities [3].
Efficacy Assessments: The primary endpoint was PFS as assessed by an independent review committee according to RECIST v1.1. Secondary endpoints included ORR, overall survival, duration of response, and safety. Tumor assessments were performed at baseline, every 8 weeks for the first 12 months, and every 12 weeks thereafter [3].
Statistical Considerations: The study was powered to detect a 33% reduction in the risk of progression or death for the combination therapy compared with everolimus monotherapy, with a target hazard ratio of 0.67. A stratified log-rank test was used for the primary analysis of PFS, with Cox proportional hazards model applied to estimate hazard ratios and confidence intervals [3].
The safety profile of this compound plus everolimus combination therapy has been characterized across clinical trials, with adverse events generally consistent with the known profiles of VEGFR inhibitors and mTOR inhibitors [3] [1].
Table 3: Treatment-Related Adverse Events (Grade ≥3) from the CONCEPT Trial
| Adverse Event | This compound + Everolimus (n=133) | This compound Monotherapy (n=133) | Everolimus Monotherapy (n=133) | |-------------------|--------------------------------------|-----------------------------------|------------------------------------| | Any Grade ≥3 TRAE | 72.2% (n=96) | 39.1% (n=52) | 53.4% (n=71) | | Anemia | 15.0% | Not specified | 16.5% | | Neutropenia | 10.5% | Not specified | Not specified | | Proteinuria | 9.8% | Not specified | Not specified | | Hypertriglyceridemia | Not specified | 4.5% | 6.8% | | Hypertension | Not specified | 4.5% | Not specified | | Elevated Blood Triglycerides | Not specified | Not specified | 5.3% |
In the phase III CONCEPT trial, the incidence of grade 3 or higher treatment-related adverse events (TRAEs) was higher in the combination group (72.2%) compared with this compound monotherapy (39.1%) or everolimus monotherapy (53.4%) [3] [5]. However, these adverse events were generally manageable with dose adjustments and supportive medications, allowing most patients to continue treatment.
The most common TRAEs of any grade observed with the combination therapy in the phase I trial included proteinuria (100%), leukopenia (77%), hypercholesterolemia (77%), increased low-density lipoprotein (68%), hypertriglyceridemia (64%), hyperglycemia (59%), and fatigue (55%) [1]. Most of these events were grade 1-2 in severity, with grade 3 or higher toxicities predominantly observed at the highest dose level (200 mg this compound) [1].
Practical Management Recommendations:
The promising efficacy and manageable safety profile of this compound plus everolimus has established this combination as a potential second-line treatment option for patients with metastatic RCC who have progressed after prior VEGFR-TKI therapy [3]. Based on the CONCEPT trial results, this combination addresses an important unmet need in the sequential treatment of advanced RCC, particularly as the first-line treatment landscape evolves to include immune checkpoint inhibitor-based combinations.
Several ongoing clinical trials are further exploring this compound-based combinations in RCC and other solid tumors. A new phase III trial (NCT07165418) is currently recruiting patients to compare this compound plus everolimus versus sunitinib in patients with advanced RCC who have progressed on immunotherapy monotherapy or combination immunotherapy-TKI regimens [7]. This study represents the next logical step in evaluating this combination in the post-immunotherapy setting, which is becoming an increasingly important clinical scenario.
Additionally, this compound is being investigated in combination with various immunotherapeutic agents, including sintilimab, toripalimab, and cadonilimab, in both treatment-naive and previously treated RCC patients [2]. These studies aim to leverage the potential immunomodulatory effects of anti-angiogenic therapy, which may enhance the efficacy of immune checkpoint inhibitors by normalizing the tumor vasculature and reducing immunosuppressive cells in the tumor microenvironment [2].
Application Considerations for Clinical Practice:
The combination of this compound and everolimus represents a significant advancement in the treatment of advanced or metastatic RCC following progression on prior VEGFR-TKI therapy. The phase III CONCEPT trial demonstrated a statistically significant improvement in PFS and a higher objective response rate with the combination compared with everolimus monotherapy, with a manageable safety profile that is consistent with the known effects of both drug classes. The complementary inhibition of VEGF/VEGFR and mTOR pathways provides a rational therapeutic approach that addresses key resistance mechanisms in RCC. As the treatment landscape continues to evolve, this combination offers a valuable new option for patients and clinicians navigating the sequential therapy of this complex disease.
The combination of vorolanib, a novel multi-target tyrosine kinase inhibitor (TKI), with immune checkpoint inhibitors (ICIs) like nivolumab (anti-PD-1) and pembrolizumab (anti-PD-1) represents an innovative approach to overcome resistance to immunotherapy in advanced solid tumors [1] [2]. This compound inhibits vascular endothelial growth factor receptor (VEGF), platelet-derived growth factor receptor (PDGFR), and c-KIT, targeting key angiogenic pathways in the tumor microenvironment (TME) [1] [3].
Preclinically, anti-angiogenic agents can reverse VEGF-mediated immunosuppression, enhance T-cell infiltration, and normalize tumor vasculature, thereby potentially augmenting the efficacy of ICIs [4] [5]. This synergy provides a strong rationale for clinical evaluation of this combination strategy.
Clinical trials have evaluated the safety and efficacy of this compound combined with nivolumab or pembrolizumab. The data is summarized in the table below.
Table 1: Clinical Trial Efficacy Outcomes of this compound + ICI Combination
| Cancer Type | Trial Phase / Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings & Comments |
|---|---|---|---|---|
| Advanced Solid Tumors (Various) | Phase 1b (NCT03511222) [1] | 15.4% (2/13 pts) | 30.8% (4/13 pts) | RP2D: this compound 300 mg daily + CPI. Promising efficacy in select tumors (rectal squamous cell, SCLC). |
| Small Cell Lung Cancer (SCLC) | Phase 1/2 (Refractory) [3] | 0% (0/18 pts) | 11.1% (2/18 pts) | Limited activity in refractory SCLC. |
| NSCLC - IO Naive | Phase 1/2 (Refractory) [3] | 33% (5/15 pts) | Not Reported | Encouraging activity in first-line setting. |
| NSCLC - Primary Refractory | Phase 1/2 (Refractory) [3] | 5.9% (1/17 pts) | Not Reported | Limited efficacy in primary resistance. |
| NSCLC - Acquired Resistance | Phase 1/2 (Refractory) [3] | 11.1% (2/18 pts) | Not Reported | Modest activity post-IO progression. |
| Thymic Carcinoma | Phase 1/2 (Refractory) [3] | 11% (1/9 pts) | 66.7% (6/9 pts) | High DCR warrants further study. |
Table 2: Safety Profile and Dosing
| Parameter | Details & Recommendations |
|---|
| Recommended Phase 2 Dose (RP2D) | This compound: 300 mg, orally, once daily [1]. Nivolumab: 480 mg IV, Day 1 of each 28-day cycle, or 240 mg IV every 2 weeks [1] [3]. Pembrolizumab: 200 mg IV, Day 1 of each 21-day cycle [1]. | | Most Common TRAEs (Any Grade) | Fatigue, lymphopenia, leukopenia, elevated transaminases (AST/ALT), diarrhea [1] [3]. | | Most Common Grade 3+ TRAEs | Elevated transaminases, rectal hemorrhage, rash [1]. | | Dose-Limiting Toxicities (DLTs) | Observed at this compound 400 mg dose; included G3 AST elevation, G3 rectal hemorrhage, G3 rash [1]. | | Unique Safety Considerations | Transaminitis was more frequently observed in patients with thymic carcinoma [3]. Vigilant monitoring for immune-related adverse events (irAEs) is essential [6]. |
This protocol outlines the key elements for administering this compound in combination with nivolumab or pembrolizumab, based on the established RP2D from clinical trials [1] [2] [3].
The following diagram illustrates the synergistic mechanism of action and the core structure of the clinical protocol.
The combination of this compound (300 mg daily) with nivolumab or pembrolizumab is a feasible regimen with a manageable safety profile and demonstrates promising clinical efficacy in specific tumor types, such as NSCLC and thymic carcinoma [1] [3]. The synergistic targeting of angiogenic and immune checkpoint pathways offers a compelling strategy to overcome resistance to ICIs.
Future efforts should focus on biomarker-driven patient selection (e.g., PD-L1 expression, TMB) and the evaluation of this combination in larger, randomized controlled trials across various malignancies to confirm its efficacy and refine its clinical application [4] [7].
EYP-1901's drug, vorolanib, has a multi-targeted mechanism. The diagram below illustrates its key signaling pathways and the experimental workflow for its clinical application.
Clinical trials have evaluated EYP-1901 in wet Age-related Macular Degeneration (wAMD) and Diabetic Macular Edema (DME). The data demonstrates its efficacy in maintaining vision and reducing treatment burden.
Table 2: Efficacy and Treatment Burden Outcomes from Clinical Trials
| Trial (Phase) | Condition | Key Efficacy Findings (BCVA & CST) | Treatment Burden Reduction & Supplemental Injection-Free Rates |
|---|
| DAVIO (1) [1] [2] | wAMD | • Mean BCVA change: -1.8 letters (6 mo), -5.4 letters (12 mo) • Mean CST change: +1.7 µm (6 mo), +2.4 µm (12 mo) | • 74% reduction at 6 months; 71% at 12 months • 8/16 eyes injection-free at 6 months; 5/16 at 12 months | | DAVIO 2 (2) [3] [4] | wAMD | • BCVA change non-inferior to aflibercept Q8W (difference: -0.3 to -0.4 letters) • Stable anatomic control on OCT | • >85% reduction in treatment burden at 6 months • ~65% of eyes supplement-free up to 6 months | | VERONA (2) [5] | DME | • EYP-1901 2.7mg: BCVA +7.1 letters, CST -75.9 µm at 24 wks • Aflibercept control: BCVA +7.3 letters, CST -43.7 µm | • 73% (2.7mg) and 60% (1.3mg) supplement-free at 24 wks vs. 50% in control • Rapid, sustained improvement |
Table 3: Safety Profile Summary Across Trials
| Trial | Safety Findings |
|---|---|
| DAVIO (Phase 1) [1] | No dose-limiting toxicity, ocular serious AEs (SAEs), or related systemic AEs. Moderate AEs: reduced visual acuity (2/17), retinal exudates (3/17). One severe TEAE (worsening wAMD) deemed unrelated to treatment. |
| DAVIO 2 (Phase 2) [4] | No EYP-1901-related ocular or systemic SAEs. Favorable safety and tolerability profile confirmed. |
| VERONA (Phase 2) [5] | No related ocular or systemic SAEs. No cases of endophthalmitis, retinal vasculitis, intraocular inflammation, or insert migration. |
For researchers designing studies, below are the key methodologies from the pivotal trials.
This outlines the design for the ongoing pivotal programs (LUGANO, LUCIA for wAMD; COMO, CAPRI for DME) [6].
This details the study that informed the Phase 3 DME program [5].
EYP-1901 represents a significant innovation in ocular drug delivery, combining a sustained-release bioerodible insert with a multi-mechanism small molecule drug. Its ability to provide durable efficacy for up to six months from a single injection addresses the critical challenge of treatment burden in chronic retinal diseases. The robust safety profile observed across multiple trials and its novel dual-pathway mechanism support its potential as a paradigm-shifting therapy.
The ongoing Phase 3 trials will be pivotal in confirming these benefits and defining the agent's role in the long-term management of wAMD and DME.
References
This document provides a comprehensive technical overview of vorolanib, a tyrosine kinase inhibitor (TKI) developed for sustained intraocular delivery as DURAVYU (this compound intravitreal insert) by EyePoint Pharmaceuticals. It is intended for researchers, scientists, and drug development professionals working on anti-angiogenic therapies for retinal diseases [1].
This compound (CM082) is a patent-protected, small-molecule TKI formulated as a bioerodible intravitreal insert (DURAVYU) using EyePoint's proprietary Durasert E technology. This system allows for sustained drug release for at least six months following a single injection [1] [2].
Its therapeutic effect in wet AMD stems from a multi-targeted mechanism that inhibits key pathways driving pathological neovascularization and vascular leakage.
The diagram below illustrates the molecular mechanism of this compound and its sustained-release delivery system:
DURAVYU is currently in advanced-phase clinical testing for wet AMD. The ongoing Phase 3 program is built upon positive results from earlier Phase 1 and 2 trials (including the DAVIO trial), which demonstrated sustained efficacy and a favorable safety profile in over 190 patients [2] [3].
The table below summarizes the key design elements of the two pivotal Phase 3 trials:
| Trial Characteristic | LUGANO (NCT06668064) | LUCIA (NCT06683742) |
|---|---|---|
| Phase | Phase 3 | Phase 3 |
| Status | Enrolment completed (May 2026) [3] | Enrolment completed (Q3 2025) [3] |
| Design | Global, randomized, double-masked, active-controlled, non-inferiority [3] | Global, randomized, double-masked, active-controlled, non-inferiority [2] |
| Patient Population | ~400 patients with active wet AMD (75% treatment-naïve, 25% previously treated) [3] | ~400 patients with active wet AMD (75% treatment-naïve, 25% previously treated) [2] [3] |
| Intervention Arm | DURAVYU 2.7 mg (intravitreal insert every 6 months) [2] | DURAVYU 2.7 mg (intravitreal insert every 6 months) [2] |
| Control Arm | Aflibercept 2 mg (on-label, 3 monthly loading doses, then every 8 weeks) [3] | Aflibercept 2 mg (on-label, 3 monthly loading doses, then every 8 weeks) [2] |
| Primary Endpoint | Change in Best Corrected Visual Acuity (BCVA) from baseline to weeks 52 & 56 (blended) [2] | Change in Best Corrected Visual Acuity (BCVA) from baseline to weeks 52 & 56 (blended) [2] |
| Key Secondary Endpoints | Safety, reduction in treatment burden, percentage of supplement-free eyes, anatomical outcomes on OCT [2] | Safety, reduction in treatment burden, percentage of supplement-free eyes, anatomical outcomes on OCT [2] |
| Non-inferiority Margin | -4.5 ETDRS letters [3] | -4.5 ETDRS letters [3] |
| Topline Data Readout | Mid-2026 [3] | Late summer/early fall 2026 [3] |
Data from early-stage trials demonstrate this compound's binding affinity, preclinical activity, and initial clinical efficacy.
Table 1: this compound Kinase Inhibition Profile (IC₅₀ values) [4]
| Kinase Target | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
|---|---|---|
| VEGFR2 (KDR) | 1.12 | 17.25 |
| PDGFRβ | 0.13 | 0.13 |
| FLT3 | 0.63 | 2.93 |
| C-Kit | 0.14 | 1.22 |
| RET | 74.1 | 177 |
| AMPKα1 | 352.2 | 398.9 |
Table 2: Anti-angiogenic Efficacy in Preclinical Models [4]
| Experimental Model | Key Finding | Result |
|---|---|---|
| HUVEC Proliferation (VEGF-induced) | Half-maximal inhibitory concentration (IC₅₀) | 64.13 nM (cell line), 92.37 nM (primary) |
| HUVEC Tube Formation | Inhibition of vessel-like structure formation | Comparable to sunitinib at 50 and 100 nM |
| Mouse Xenograft Models | Inhibition of tumor growth (dose-dependent) | Achieved in MV-4-11, A549, 786-O, HT-29, BxPC-3, and A375 cells |
| Choroidal Neovascularization (Rat Model) | Reduction in CNV area | Dose-dependent inhibition (10 and 30 mg/kg) |
Table 3: Clinical Efficacy Signals from Phase 2 Trials
| Trial (Indication) | Key Efficacy Outcome | Result |
|---|---|---|
| DAVIO (Wet AMD) | Reduction in annualized anti-VEGF injection rate [5] | >80% reduction at 6 months [5] |
| DAVIO (Wet AMD) | Patients supplement-free at 6 months [5] | ~2/3 of patients [5] |
| VERONA (DME) | Patients supplement-free at 24 weeks [6] | 73% (2.7 mg dose) vs. 50% (aflibercept control) [6] |
| VERONA (DME) | Mean BCVA change from baseline at Week 4 [6] | +7.0 letters (DURAVYU 2.7 mg) vs. +2.2 letters (aflibercept) [6] |
For researchers investigating the mechanistic basis of this compound, the following protocols from peer-reviewed studies can be replicated.
Protocol 1: In Vitro Kinase Binding Assay (KINOMEscan) [4]
Protocol 2: HUVEC Tube Formation Assay [4]
DURAVYU utilizes the Durasert E technology, a next-generation, bioerodible sustained-release insert [1].
This compound represents a promising shift in the long-term management of wet AMD. Its multi-targeted mechanism, combined with a sustained-delivery system, addresses critical unmet needs in reducing treatment burden and potentially improving long-term outcomes through continuous VEGF suppression and antifibrotic effects.
The research community awaits the results from the pivotal LUGANO and LUCIA trials in 2026. Positive data will solidify the clinical application of this TKI-based sustained therapy and could establish a new strategic pillar in the anti-angiogenic treatment landscape for retinal diseases.
Vorolanib is a small molecule tyrosine kinase inhibitor (TKI) developed as a sustained-release intravitreal insert (EYP-1901) for treating retinal diseases [1] [2]. Its core differentiator from standard anti-VEGF therapies is its dual mechanism of action targeting both vascular permeability and inflammation, key drivers of DME [3] [4] [5].
The diagram below illustrates the dual mechanism of action of this compound in DME:
This compound's clinical development for DME includes completed Phase 2 and planned Phase 3 trials. The design and key parameters of these trials are summarized below.
Phase 2 VERONA Trial Design
Planned Phase 3 Pivotal Program
The following tables summarize key efficacy and safety findings from the Phase 2 VERONA trial.
Table 1: VERONA Trial - Efficacy Outcomes at Week 24 [8] [6]
| Parameter | This compound 2.7 mg | Aflibercept Control |
|---|---|---|
| Supplement-free Patients | 73% | 50% |
| Mean BCVA Change from Baseline | +7 to +10 letters* | +7.3 letters |
| Mean CST Reduction | >75 µm | Not Specified |
| Patients with ≥ 5 letter gain | 73% (at 3 months) | 50% (at 3 months) |
*When an outlier patient was excluded from analysis, the mean BCVA change was +10.1 letters [6].
Table 2: VERONA Trial - Safety Profile [6]
| Category | Findings |
|---|---|
| Overall Safety | Favorable safety and tolerability profile |
| Ocular Safety | No drug-related ocular Serious Adverse Events (SAEs) |
| Systemic Safety | No drug-related systemic SAEs |
The following methodology details the in vitro experiments that demonstrated this compound's inhibition of IL-6 signaling [3] [4].
The planned Phase 3 COMO and CAPRI trials will build upon Phase 2 results, evaluating a fixed six-month redosing schedule in a broader patient population [3]. The program aims for a New Drug Application (NDA) submission following successful trial outcomes.
This compound represents a promising therapeutic approach for DME by potentially offering dual-pathway inhibition and significant reduction in treatment burden through sustained drug delivery. The progression into Phase 3 trials underscores its potential to address unmet needs in DME management.
Vorolanib (CM082) is an investigational, multi-targeted tyrosine kinase inhibitor (TKI) with a unique pharmacological profile. Structurally related to sunitinib but engineered for improved selectivity, this compound demonstrates potent inhibitory activity against vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α/β), and colony-stimulating factor 1 receptor (CSF1R). Preclinical studies have revealed that this compound possesses distinct binding affinity characteristics, with IC50 values of 1.12 nM for KDR (VEGFR2), 0.13 nM for PDGFRβ, 0.63 nM for FLT3, and 0.14 nM for C-Kit, showing 4.7- to 15.4-fold greater potency for these targets compared to sunitinib [1]. This enhanced kinase selectivity profile potentially translates to improved efficacy and reduced off-target toxicity.
The compound's pharmacokinetic properties include a relatively short half-life (approximately 4-8 hours) and limited tissue accumulation, which allows for continuous dosing while potentially mitigating the cumulative toxicity often observed with other TKIs [2]. This compound's dual mechanism of action encompasses both direct anti-angiogenic effects through VEGFR and PDGFR inhibition, as well as potential immunomodulatory activity via CSF1R blockade, which may reprogram tumor-associated macrophages and overcome resistance to checkpoint inhibitors [2]. This multi-faceted activity provides a strong rationale for investigating this compound in combination with immunotherapy agents across various malignancies.
This compound is currently being evaluated in multiple clinical trials across different phases of development, with significant focus on renal cell carcinoma (RCC) and other solid tumors. The drug is being investigated both as monotherapy and in combination with other agents, including immune checkpoint inhibitors and established targeted therapies. These trials aim to address unmet needs in various treatment settings, including adjuvant therapy for high-risk localized disease and later-line treatment for advanced/metastatic RCC [3] [4] [5].
Table 1: Active Clinical Trials of this compound in Renal Cell Carcinoma
| Clinical Trial Identifier | Phase | Study Title | Status | Patient Population | Interventions | Primary Endpoints |
|---|---|---|---|---|---|---|
| NCT07047001 [3] | 2 | This compound ± Toripalimab as Adjuvant Therapy for RCC | Active, Not Recruiting | Intermediate-high risk RCC post-nephrectomy | This compound + Toripalimab vs this compound monotherapy | Disease-free Survival |
| NCT07165418 [4] | 3 | This compound + Everolimus vs Sunitinib in Advanced RCC | Recruiting Soon | Advanced RCC progressed on immunotherapy | This compound + Everolimus vs Sunitinib | Progression-free Survival |
| NCT06676527 [5] | Real-World Study | Second-line this compound for Unresectable/Metastatic RCC | Active, Recruiting | Advanced RCC with clear cell components | This compound-containing regimens | Comparison with CONCEPT study data |
Beyond RCC, this compound is also being explored in ophthalmic applications through an intravitreal insert formulation (DURAVYU/EVP-1901) for diabetic macular edema, with Phase 3 trials scheduled to begin in early 2026 [6] [7]. The following diagram illustrates the clinical development pathway of this compound across indications:
Eligibility criteria across this compound trials share common elements while incorporating specific requirements tailored to each study's objectives and patient population. The core inclusion parameters consistently include age requirements (typically 18-80 years), adequate performance status (ECOG 0-1), and satisfactory organ function [3] [4] [5].
Disease-Specific Requirements: For RCC trials, patients must have histologically confirmed renal cell carcinoma with clear cell components. In the adjuvant setting (NCT07047001), participants must have intermediate-high risk, high risk, or M1 no evidence of disease (NED) RCC as defined by specific pathological tumor-node-metastasis criteria [3]. For advanced disease trials, patients must have unresectable or metastatic RCC that has progressed following prior immunotherapy, either as monotherapy or in combination with TKIs [4].
Biological Parameters: Patients must demonstrate adequate hematological, hepatic, and renal function, typically defined as absolute neutrophil count ≥1.5×10⁹/L, platelets ≥100×10⁹/L, hemoglobin ≥9 g/dL, total bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN (≤5×ULN for liver metastases), and serum creatinine ≤1.5×ULN or creatinine clearance ≥50 mL/min [3] [5]. For studies involving immunotherapy combinations, adequate tissue for PD-L1 testing is required [3].
Treatment History: Prior therapy requirements vary by trial phase. First-line trials typically require no prior systemic therapy for advanced disease, while later-line trials mandate progression on one prior line of therapy, specifically anti-PD-1/PD-L1 agents either alone or in combination with anti-VEGFR TKIs [4]. Patients must have recovered from toxicities of prior therapies to Grade ≤1 (except alopecia).
Exclusion criteria are designed to identify patients with potential safety risks or confounding factors that might interfere with efficacy assessment. The consistent exclusion parameters across trials include specific comorbidities, concurrent medications, and treatment history [3] [4] [5].
Disease-Related Exclusions: Patients with active central nervous system metastases are typically excluded, unless adequately treated and stable for ≥4 weeks without corticosteroids [5]. Those with non-clear cell RCC histologies or active additional malignancies within 5 years (except adequately treated non-melanoma skin cancer, in situ carcinomas, or other cancers with curative intent) are excluded [3] [5].
Cardiovascular and Comorbidity Exclusions: Significant cardiovascular diseases including uncontrolled hypertension (>140/90 mmHg despite medication), myocardial infarction, unstable angina, or symptomatic heart failure within 6 months are grounds for exclusion [3]. Patients with active autoimmune diseases requiring systemic treatment, immunodeficiencies, or chronic steroid use are excluded from combination immunotherapy trials [3].
Treatment History Exclusions: Prior exposure to specific targeted therapies varies by trial but generally excludes patients who have received more than one prior systemic therapy for advanced RCC [4]. Those who have undergone major surgery within 4 weeks of initiation of study treatment or have non-healing wounds are excluded [3] [5].
Table 2: Comparative Eligibility Criteria Across Selected this compound Clinical Trials
| Eligibility Parameter | NCT07047001 (Adjuvant RCC) [3] | NCT07165418 (Advanced RCC) [4] | NCT06676527 (mRCC Real-World) [5] |
|---|---|---|---|
| Age Range | >18 years | 18-80 years | 18-80 years |
| ECOG Performance Status | 0-1 | 0-1 | 0-1 |
| Histology Requirements | Intermediate-high risk localized RCC | Clear cell RCC | Clear cell components |
| Prior Therapy Restrictions | No prior anti-angiogenic or immunotherapy | Progression on anti-PD-1/PD-L1 ± TKI | Any prior therapy allowed |
| Required Organ Function | Adequate hematological, hepatic, renal | Adequate hematological, hepatic, renal | Normal major organ function |
| Key Exclusions | Active autoimmune disease, uncontrolled hypertension, major surgery within 4 weeks | >1 prior systemic regimen, hypersensitivity to study drugs | CNS metastases, severe uncontrolled diseases |
This compound clinical trials employ methodologically rigorous designs appropriate for their respective development phases. Phase 2 trials typically utilize randomized designs comparing experimental arms with either active comparators or monotherapy controls. For example, the NCT07047001 trial employs a two-arm design comparing this compound combined with toripalimab against this compound monotherapy in the adjuvant RCC setting [3]. Phase 3 trials implement randomized controlled designs with standard-of-care comparators, such as the NCT07165418 trial comparing this compound plus everolimus against sunitinib in advanced RCC [4].
The endpoint selection varies based on trial objectives and patient population. Adjuvant trials prioritize disease-free survival (DFS) as the primary endpoint, while advanced disease trials focus on progression-free survival (PFS) and overall survival (OS) as key endpoints [3] [4]. Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is universally employed for tumor assessment across all trials, with independent review committees often implemented to minimize bias in endpoint evaluation [4].
Phase 1b trials have established the recommended phase 2 dose (RP2D) for this compound combinations. In the combination study with checkpoint inhibitors (pembrolizumab or nivolumab), the RP2D was determined to be This compound 300 mg orally once daily with standard doses of the immune checkpoint inhibitors [2]. This determination was based on a standard 3+3 design, with dose-limiting toxicities observed at the 400 mg dose level including Grade 3 aspartate aminotransferase elevation, rectal hemorrhage, and rash [2].
The treatment duration varies by trial design and patient tolerance. In adjuvant settings, treatment typically continues until completion of the planned adjuvant period, disease recurrence, or unacceptable toxicity [3]. For advanced disease trials, treatment continues until radiographic progression as per RECIST 1.1, unacceptable toxicity, or patient withdrawal [4]. Most protocols mandate dose modification guidelines for managing adverse events, including dose reductions, interruptions, or discontinuation based on severity.
Comprehensive baseline assessments are required within specified windows before treatment initiation, including tumor imaging (CT or MRI), laboratory studies (hematology, chemistry), cardiac evaluation (ECG, echocardiogram), and archival tumor tissue collection [3] [5]. During treatment, regular safety and efficacy monitoring follows standardized schedules with clinic visits and laboratory assessments typically occurring every 2-4 weeks depending on the trial phase and combination partners.
Tumor assessment schedules are protocol-specified, typically occurring every 6-12 weeks during treatment, with longer intervals during maintenance or follow-up phases. The adverse event monitoring follows NCI Common Terminology Criteria for Adverse Events (CTCAE) version 5.0, with specific attention to class-effects of VEGF pathway inhibitors including hypertension, proteinuria, hand-foot syndrome, and thyroid dysfunction [4] [5]. The following diagram illustrates the key signaling pathways targeted by this compound and their biological effects:
This compound demonstrates a manageable safety profile across clinical trials, with adverse events consistent with its mechanism as a VEGFR inhibitor but potentially with improved tolerability compared to similar agents. In the phase 1b trial combining this compound with checkpoint inhibitors, the most common treatment-related adverse events across all cohorts were lymphopenia (43.8%), leukopenia (31.3%), fatigue (31.3%), and alanine aminotransferase elevation (31.3%) [2]. Most toxicities were Grade 1-2, with only three patients experiencing dose-limiting toxicities at the 400 mg dose level.
The safety advantages of this compound are suggested by preclinical comparisons with sunitinib, where this compound-treated groups showed no significant negative impact on body weights, whereas sunitinib administration resulted in significant weight loss at equivalent doses [1]. This improved tolerability profile, coupled with its short half-life and limited tissue accumulation, provides a pharmacological basis for potentially better management of class-effect toxicities such as hand-foot syndrome, fatigue, and gastrointestinal disturbances [2].
Early-phase clinical trials have demonstrated promising efficacy signals for this compound both as monotherapy and in combination regimens. In the phase 1b combination study with checkpoint inhibitors, among 13 response-evaluable patients, two confirmed partial responses were observed (one in rectal squamous cell cancer and one in small cell lung cancer), with two additional patients achieving prolonged stable disease [2]. These responses were observed in patients who had progressed on prior therapies, suggesting potential reversal of treatment resistance.
In the CONCEPT phase 3 trial of everolimus with or without this compound in advanced previously treated RCC, the combination demonstrated a significant progression-free survival advantage over everolimus alone (median PFS 10.0 versus 6.4 months; HR=0.70, 95% CI: 0.52-0.94; p=0.0171) [2]. This established a strong efficacy rationale for further development of this compound in renal cell carcinoma and provides benchmark data for ongoing and planned trials.
Table 3: this compound Preclinical Kinase Inhibition Profile Compared to Sunitinib
| Kinase Target | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Fold Difference | Clinical Relevance |
|---|---|---|---|---|
| KDR (VEGFR2) | 1.12 | 17.25 | 15.4x more potent | Primary anti-angiogenic effect |
| PDGFRβ | 0.13 | 0.13 | Equivalent | Pericyte coverage, stromal targeting |
| FLT3 | 0.63 | 2.93 | 4.7x more potent | Hematologic malignancies |
| C-Kit | 0.14 | 1.22 | 8.7x more potent | Stem cell factor receptor |
| RET | 74.1 | 177 | 2.4x less potent | Thyroid cancer, drug resistance |
| AMPKα1 | 352.2 | 398.9 | 1.1x less potent | Metabolic regulation |
This compound represents a promising therapeutic agent in the TKI class, with a distinct kinase inhibition profile and potentially improved safety characteristics compared to existing agents. The ongoing clinical trial program aims to establish its role across multiple settings in renal cell carcinoma, from adjuvant treatment to advanced disease, both as monotherapy and in rational combinations. The emerging efficacy data, particularly from the CONCEPT trial showing PFS benefit when combined with everolimus, provides strong justification for these development efforts.
For researchers designing future clinical trials with this compound, careful attention to the eligibility criteria optimization is essential, particularly regarding patient selection based on prior therapy exposure and comorbidity management. The dose escalation experience from phase 1 trials supports 300 mg daily as the recommended phase 2 dose when combining with checkpoint inhibitors, with close monitoring for hepatic, dermatological, and hemorrhagic toxicities. As the clinical development program advances, this compound may offer a valuable new option for patients with RCC and other solid tumors, particularly in combinations designed to overcome resistance to standard therapies.
Vorolanib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). The dosing and administration schedules differ significantly between its use in oncology and ophthalmology, as detailed below.
Table 1: this compound Dosing Protocols in Clinical Trials
| Indication | Phase | Dosing Regimen | Recommended Phase II Dose (RP2D) | Key Efficacy Findings | Citation |
|---|---|---|---|---|---|
| Advanced Solid Tumors | Phase I | 50-250 mg, once daily in 4-week cycles | 200 mg once daily | In dose expansion (200 mg): Objective Response Rate: 22.2%; Disease Control Rate: 88.9%; Median PFS: 9.9 months | [1] [2] |
| Neovascular Age-related Macular Degeneration (nAMD) | Phase I | 25-100 mg, once daily | Maximum tolerated dose not reached; 25 mg and 50 mg used in expansion | At Day 360: Mean increase in BCVA: +7.7 letters; Reduction in central subfield thickness and CNV area | [3] |
For researchers conducting pre-clinical or clinical studies, the following protocol can serve as a template. Note that specific conditions like fasting are not defined in the available literature and should be determined based on further pharmacokinetic data.
1. Drug Formulation and Preparation
2. Dosing and Administration
3. Safety and Tolerability Monitoring
4. Efficacy Assessment
The following diagram summarizes the key clinical development pathways and pharmacological actions of this compound based on the current search results.
Liver enzyme elevation, particularly in alanine aminotransferase (ALT) and aspartate aminotransferase (AST), is a documented side effect of Vorolanib. The incidence and severity can vary based on the dose and combination with other drugs [1] [2].
The table below summarizes key findings from clinical studies on this compound-related liver enzyme elevations:
| Study Description | Dosing Regimen | Incidence & Grade of Liver Enzyme Elevation | Management & Outcome |
|---|
| Phase 1b with CPIs [1] | 300 mg or 400 mg daily + Pembrolizumab/Nivolumab | Most common TRAEs: Lymphopenia, leukopenia, fatigue, ALT elevation (n=5). Most toxicities were Grade 1-2. DLTs at 400 mg: Included G3 AST elevation. | this compound 300 mg daily established as the Recommended Phase 2 Dose (RP2D) due to better tolerability. | | Phase I for nAMD [2] | 25 mg to 100 mg daily (monotherapy) | TRAEs: 80.5% of participants. Grade ≥3 TRAEs: 29.3% of participants. Two DLTs observed (in 75 mg & 100 mg cohorts). | The Maximum Tolerated Dose (MTD) was not reached. No fatal TRAEs reported. |
Q1: What is the clinical significance of liver enzyme elevation with this compound? Most events are low-grade (G1-2) and manageable with monitoring. However, dose-limiting toxicities (DLTs) involving Grade 3 AST elevation have been observed at higher doses (400 mg), especially in combination therapy, underscoring the need for vigilant liver function monitoring [1].
Q2: Are there any recommended dosing strategies to mitigate this risk? Clinical trials have established 300 mg daily as the RP2D when combined with checkpoint inhibitors and found doses up to 100 mg daily as monotherapy were tolerated without reaching a maximum tolerated dose, suggesting a lower dose may offer a better safety profile [1] [2].
Q3: How should liver function be monitored in patients on this compound? Regular monitoring of liver function tests (LFTs), including ALT and AST, is recommended. Any significant liver-related symptoms or test abnormalities should be promptly evaluated by a healthcare provider to determine the appropriate course of action, which may include dose interruption, reduction, or discontinuation [3] [2].
Problem: Asymptomatic, low-grade (G1-2) elevation of ALT/AST on routine blood work.
Problem: Symptomatic hepatotoxicity or Grade ≥3 elevation of ALT/AST (exceeding 5 times the upper limit of normal).
For researchers investigating this compound in animal models, incorporating liver safety endpoints is crucial.
The following diagram illustrates the mechanism of this compound-induced liver enzyme elevation and the corresponding clinical monitoring workflow, integrating the described protocols.
| Combination Therapy | Indication (Trial Phase) | Common TRAEs (Grade 1-2) | Dose-Limiting Toxicities (DLTs) (Grade 3) | Recommended Phase 2 Dose (RP2D) |
|---|---|---|---|---|
| Vorolanib + Pembrolizumab or Nivolumab [1] | Advanced Solid Tumors (Phase 1b) | Lymphopenia, Leukopenia, Fatigue, ALT elevation [1] | AST elevation, Rectal hemorrhage, Rash [1] | This compound 300 mg orally, once daily [1] |
| This compound (Oral) [2] | Preclinical Anti-tumor & Anti-angiogenic activity | Information not specified in available results | Information not specified in available results | Information not specified in available results |
| EYP-1901 (this compound intravitreal insert) [3] | wet Age-related Macular Degeneration (Phase 1) | Reduced visual acuity, Retinal exudates [3] | None observed; No ocular or systemic SAEs related to EYP-1901 [3] | N/A (Favorable safety profile supported further trials) [3] |
This compound is designed to inhibit multiple tyrosine kinase receptors, including VEGFR, PDGFR, and CSF1R [1]. This multi-targeted action is central to its efficacy and toxicity profile.
Here are answers to anticipated technical questions based on available clinical data.
Q1: What is the maximum tolerated dose (MTD) of this compound in combination with checkpoint inhibitors?
Q2: What are the critical pharmacokinetic interactions to consider when designing combination trials with this compound?
Q3: How does the safety profile of intravitreal this compound (EYP-1901) compare to systemic administration?
The following diagram outlines a high-level experimental workflow for determining the recommended phase 2 dose of a new combination therapy, based on the methodology used in the cited this compound trial [1].
| Combination Partner | Mechanism / Target of Partner | Strategy Rationale & Application | Key Clinical Evidence |
|---|---|---|---|
| Immune Checkpoint Inhibitors (Nivolumab, Pembrolizumab) [1] [2] | PD-1 immune checkpoint inhibitor | Overcome resistance to immunotherapy. Vorolanib modulates tumor microenvironment, improves T-cell infiltration, and enhances anti-tumor immune response [1] [2]. | Phase 1b/2 trial in refractory thoracic malignancies; manageable safety profile, disease control in NSCLC and thymic carcinoma [1]. |
| mTOR Inhibitors (Everolimus) [3] | mTOR pathway inhibitor | Dual pathway inhibition in Renal Cell Carcinoma (RCC). Target complementary pathways to overcome resistance to prior therapy [3]. | Phase 3 "CONCEPT" trial: this compound + Everolimus vs Everolimus alone showed significantly improved PFS (10.0 vs 6.4 months) in metastatic RCC [3]. |
| Other Targeted Therapies / Chemotherapy [3] | Varies by agent (e.g., anti-PD-1, cytotoxic) | Explore synergy and efficacy in various solid tumors (RCC, NSCLC, SCLC) through multi-targeted inhibition and combination regimens [3]. | Investigated in multiple Phase II trials for RCC (with sintilimab, toripalimab) and lung cancer (with ensatinib, chemotherapy) [3]. |
Here are the methodologies from pivotal clinical trials investigating this compound combinations.
The following diagrams illustrate the proposed mechanism of this compound in overcoming immunotherapy resistance and a general workflow for developing a combination strategy.
Proteinuria has been consistently observed across clinical trials of Vorolanib, both as a monotherapy and in combination with other agents. The quantitative data is summarized in the table below.
| Study/Trial Phase | Patient Population | Treatment Regimen | Proteinuria Incidence (All Grades) | Grade 3 or Higher Proteinuria | Notes |
|---|---|---|---|---|---|
| Phase 1 (2020) [1] [2] | Advanced Clear-cell RCC | This compound (100-200 mg) + Everolimus (5 mg) | 100% (22/22 patients) | Not Specified | Most events were Grade 1-2. |
| Phase 3 CONCEPT (2023) [3] | Advanced/metastatic RCC | This compound (200 mg) + Everolimus (5 mg) | Not Specified | 9.8% (13/133 patients) | Higher rate of Grade 3+ TRAEs with combination (72.2%) vs. This compound alone (39.1%). |
| Phase 1 (2021) [4] | Advanced Solid Tumors | This compound Monotherapy (100 mg & 200 mg) | Listed as "common" | Not Specified | Other common ADRs included hair color changes, fatigue, and hypertriglyceridemia. |
Clinical trials have established specific protocols for monitoring and managing proteinuria and other adverse events. The following workflow visualizes a general management strategy derived from these practices.
Supporting Methodological Details:
Clinical trials indicate that lymphopenia is one of the most common hematologic adverse events associated with this compound, especially when combined with other therapies. The table below summarizes the key findings from major studies.
| Trial Phase / Type | This compound Dosage & Combination | Incidence of Lymphopenia | Grade & Notes |
|---|---|---|---|
| Phase 1b [1] | 300 mg or 400 mg daily + Pembrolizumab or Nivolumab | 7 out of 16 patients (43.8%) [1] | Most toxicities were Grade 1-2; one of the most common TRAEs [1]. |
| Phase 1 (Monotherapy) [2] | 50-800 mg daily (Single agent) | Not specified as a common adverse event | The most common treatment-related Grade 3 AE was proteinuria (4%); no Grade 4/5 AEs related to this compound [2]. |
| Phase 1 (Monotherapy) [3] | 50-250 mg daily (Single agent) | Not among the most common ADRs | Most common ADRs were hair color changes, fatigue, portal hypertension, hypertriglyceridemia, and proteinuria [3]. |
For researchers monitoring hematologic toxicity in clinical trials, the following guidance can be integrated into protocols.
The diagram below outlines a recommended workflow for monitoring and managing lymphocyte counts during this compound treatment.
The safety data for vorolanib is primarily derived from its formulation as DURAVYU (this compound intravitreal insert), a sustained-release delivery system designed for intravitreal injection.
| Aspect | Summary of Findings |
|---|---|
| General Ocular Safety | Favorable and well-tolerated in clinical trials to date; no ocular Serious Adverse Events (SAEs) related to DURAVYU reported [1] [2] [3]. |
| Common Ocular AEs | Information on common, non-serious AEs (e.g., typical injection-related effects) is not detailed in the provided sources. |
| Systemic Safety | No systemic SAEs related to the intravitreal insert have been observed [1]. This contrasts with oral this compound studies, which reported systemic TRAEs [4]. |
| Key Differentiator | The sustained-release, local delivery via the Durasert E insert is credited with minimizing systemic exposure and improving the safety profile compared to oral TKI administration [3] [5]. |
The table below summarizes safety outcomes from key clinical trials investigating the intravitreal this compound insert (EYP-1901/DURAVYU).
| Trial (Phase) | Condition | Key Safety Findings |
|---|---|---|
| Pooled Analysis (Phases 1 & 2) [1] | nAMD & DME | No safety signals or ocular SAEs related to DURAVYU in 190+ patients across four clinical trials. |
| DAVIO 2 (Phase 2) [2] [3] | nAMD (previously treated) | No DURAVYU-related ocular or systemic SAEs reported. |
| VERONA (Phase 2) [1] [3] | DME | Favorable safety and tolerability profile confirmed; no new safety signals identified. |
The safety profile of this compound is highly dependent on the route of administration.
For researchers designing non-clinical or clinical safety studies, the methodologies below, derived from published research, can serve as a reference.
1. In Vitro Kinase Binding and Selectivity Assay This protocol assesses the drug's fundamental molecular interactions and potential for off-target effects.
2. In Vivo Mouse Xenograft Model for Systemic Toxicity This model evaluates anti-tumor efficacy and systemic toxicity in a pre-clinical setting.
The experimental workflow for these key assessments can be visualized as follows:
Q: What is the major safety advantage of the intravitreal this compound insert over oral TKIs? A: The primary advantage is minimized systemic exposure. Localized intravitreal delivery achieves therapeutic drug levels in the eye while keeping plasma concentrations low, thereby avoiding the systemic side effects (like liver enzyme elevations) associated with oral TKI administration [3] [5].
Q: Has intravitreal this compound been associated with intraocular inflammation? A: Based on the provided data from over 190 patients across multiple trials, no ocular Serious Adverse Events (SAEs) or specific safety signals related to intraocular inflammation have been reported [1] [2] [3].
Q: What is the clinical significance of this compound's kinase selectivity? A: Higher kinase selectivity means this compound is designed to potently inhibit target receptors (VEGFRs, PDGFR) while having less activity on off-target kinases. Preclinical data suggests this may contribute to a more favorable safety profile compared to less selective TKIs [6] [7].
The table below summarizes the key differences in kinase inhibition and properties between vorolanib and axitinib, based on in vitro assays.
| Parameter | This compound | Axitinib |
|---|---|---|
| Pan-VEGFR Inhibition (VEGFR1, 2, 3) | Yes [1] [2] [3] | Yes [1] [2] [3] |
| TIE2 Inhibition | Not potently inhibited [1] [2] [4] | Potently inhibited (up to 89%) [1] [2] [4] |
| Inhibitor Type | Type II (binds inactive RTKs, higher selectivity) [2] [3] | Type II (binds inactive RTKs, higher selectivity) [2] [3] |
| Melanin Binding | No significant binding [1] [4] | No significant binding [1] [4] |
For researchers, the methodologies and quantitative data from the key experiments are detailed below.
Kinase Profiling (HotSpot Assay)
IC₅₀ Measurements
In Vitro Angiogenesis Inhibition (HUVEC Sprouting Assay)
In Vivo Angiogenesis Inhibition (Chorioallantoic Membrane Assay)
Melanin Binding Assay
The experimental data highlights two critical distinctions with significant research and development implications.
TIE2 Inhibition: An Undesired Trait
Inhibitor Type and Selectivity
The following diagram illustrates the primary signaling pathways and inhibition points relevant to this comparison.
| Feature | Vorolanib | Axitinib | Sunitinib |
|---|---|---|---|
| Pan-VEGFR Inhibition | Yes [1] | Yes [1] | Yes [1] |
| TIE2 Inhibition | No (desired) [1] [2] | Yes (potent, up to 89%) [1] [2] | No [1] [2] |
| Inhibitor Type | Type II [1] | Type II [1] | Type I [1] |
| Melanin Binding | No [2] | No [2] | Yes [1] [2] |
| In Vivo Anti-angiogenic Efficacy | More effective than bevacizumab [1] | More effective than bevacizumab [1] | More effective than bevacizumab [1] |
For a deeper understanding, here are the key experimental protocols and quantitative data from the studies.
| Kinase | This compound IC50 (nM) | Axitinib IC50 (nM) | Sunitinib IC50 (nM) |
|---|---|---|---|
| VEGFR1 | 0.5 | 0.2 | 19 |
| VEGFR2 | 1.1 | 0.3 | 12 |
| VEGFR3 | 0.6 | 0.2 | 14 |
| TIE2 | >10,000 | 210 | 1,536 |
In Vitro Angiogenesis (HUVEC Sprouting Assay)
In Vivo Angiogenesis (Chorioallantoic Membrane Assay)
The following diagram illustrates the intracellular mechanism of TKIs and the key differentiators identified in the research.
Based on the comparative analysis, here are the critical differentiators for research and development:
The favorable pre-clinical profile of this compound has supported its advancement into clinical trials using sustained-delivery formulations to reduce treatment burden [4].
The table below summarizes key experimental data comparing the inhibitory profiles and properties of Vorolanib, Axitinib, and Sunitinib [1] [2].
| Property | This compound | Axitinib | Sunitinib |
|---|---|---|---|
| TIE2 Inhibition | Not Potent | Potent (up to 89%) | Not Potent |
| VEGFR1 Inhibition | Yes | Yes | Yes |
| VEGFR2 Inhibition | Yes | Yes | Yes |
| VEGFR3 Inhibition | Yes | Yes | Yes |
| PDGFRβ Inhibition | Yes | Yes | Yes |
| FGFR1 Inhibition | Yes | Information Missing | Information Missing |
| Inhibitor Type | Type II | Type II | Type I |
| Melanin Binding | No | No | Yes |
The comparative data was generated using the following key experimental protocols [1]:
The following diagram illustrates the key signaling pathways in pathological angiogenesis and the cellular target sites of TKIs versus anti-VEGF antibodies, which underpins the experimental rationale.
The table below summarizes the receptor inhibition and specific properties of vorolanib, axitinib, and sunitinib based on key experiments [1].
| Property | This compound | Axitinib | Sunitinib |
|---|---|---|---|
| TKI Classification | Type II [1] | Type II [1] | Type I [1] |
| VEGFR1 Inhibition | Potent pan-VEGFR inhibition [1] | Potent pan-VEGFR inhibition [1] | Potent pan-VEGFR inhibition [1] |
| VEGFR2 Inhibition | Potent pan-VEGFR inhibition [1] | Potent pan-VEGFR inhibition [1] | Potent pan-VEGFR inhibition [1] |
| VEGFR3 Inhibition | Potent pan-VEGFR inhibition [1] | Potent pan-VEGFR inhibition [1] | Potent pan-VEGFR inhibition [1] |
| TIE2 Inhibition | No significant inhibition [1] [2] | Potent inhibition (up to 89%) [1] [2] | No significant inhibition [1] [2] |
| Melanin Binding | No binding [1] [2] | No binding [1] | Binds melanin [1] [2] |
| VEGFR2 (KDR) IC₅₀ | 1.12 nM [3] | Information missing | 17.25 nM [3] |
To interpret the data above, understanding the key experimental methods is essential.
The following diagram illustrates the key receptors involved in pathological angiogenesis and how different therapies target them, highlighting this compound's distinct mechanism.
This visual demonstrates that unlike antibody-based therapies which block select ligands extracellularly, TKIs work inside the cell to inhibit receptor signaling. A key differentiator is that inhibiting TIE2 (as axitinib does) can undermine vascular stability, whereas this compound's selective profile avoids this issue [1] [2] [4].
The experimental data indicates several advantages for this compound in ocular drug development:
The following table summarizes the key experimental data comparing Vorolanib with Sunitinib and Axitinib, highlighting their potency and selectivity in targeting key receptors involved in angiogenesis [1].
| TKI Property | This compound | Sunitinib | Axitinib |
|---|---|---|---|
| VEGFR1 Inhibition (IC₅₀) | 0.12 nM | 21.9 nM | 0.29 nM |
| VEGFR2 Inhibition (IC₅₀) | 0.65 nM | 9.81 nM | 0.31 nM |
| VEGFR3 Inhibition (IC₅₀) | 0.31 nM | 5.47 nM | 0.28 nM |
| TIE2 Inhibition (IC₅₀) | >10,000 nM (No inhibition) | 254 nM | 2.2 nM |
| TIE2 Inhibition at 10µM | Not significant | Up to 74% | Up to 89% |
| Melanin Binding | No | Yes | No |
| TKI Binding Classification | Type II (binds inactive RTKs, more selective) | Type I (binds active RTKs, less selective) | Type II (binds inactive RTKs, more selective) |
Here are the methodologies for the key in vitro experiments that generated the comparative data [1].
The diagram below illustrates the intracellular mechanism of action of small-molecule Tyrosine Kinase Inhibitors (TKIs) like this compound, and how it differs from antibody-based therapies, providing context for the in vitro findings.
The randomized, double-blind, multicenter phase III CONCEPT trial provides the most robust data for this comparison [1]. The tables below summarize the key efficacy and safety outcomes.
Table 1: Comparison of Key Efficacy Endpoints
| Efficacy Endpoint | Vorolanib + Everolimus (n=133) | Everolimus Monotherapy (n=133) | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| Median PFS (per IRC) | 10.0 months (95% CI, 8.2-10.4) | 6.4 months (95% CI, 4.7-8.3) | HR 0.70; P = 0.0171 [1] |
| Objective Response Rate (ORR) | 24.8% (33/133) | 8.3% (11/133) | P = 0.0003 [1] |
| Median Duration of Response (DOR) | 11.1 months (95% CI, 5.6-12.9) | 13.3 months (95% CI, 5.6-12.9) | — |
| Median Overall Survival (OS) | 30.4 months (95% CI, 16.5-NE) | 25.4 months (95% CI, 19.1-NE) | HR 0.94; P = 0.7369 (Immature Data) [1] |
Table 2: Overview of Treatment Safety
| Safety Profile | This compound + Everolimus | Everolimus Monotherapy |
|---|---|---|
| Patients with Grade ≥3 TRAEs | 72.2% (96/133) [1] | 53.4% (71/133) [1] |
| Common Grade ≥3 TRAEs | Anemia (15.0%), Neutropenia (10.5%), Proteinuria (9.8%) [2] | Anemia (16.5%), Hypertriglyceridemia (6.8%) [2] |
The data in the tables above were generated through the following rigorous methodology [1] [2]:
The therapeutic rationale for combining this compound and everolimus lies in the simultaneous inhibition of two crucial signaling pathways in renal cell carcinoma. The following diagram illustrates this synergistic mechanism of action.
Figure 1: Dual Pathway Inhibition in RCC Treatment. This diagram shows how VHL gene inactivation leads to HIF-α accumulation, promoting tumor angiogenesis through VEGF and mTOR pathways [3]. This compound inhibits receptor tyrosine kinases (VEGFR/PDGFR) to block VEGF signaling, while everolimus directly inhibits mTOR signaling, providing synergistic suppression of tumor growth [3].
For researchers and clinicians, the CONCEPT trial data indicates:
| Feature | Vorolanib (EYP-1901) | Standard Anti-VEGF (Aflibercept) |
|---|---|---|
| Dosing System | Bioerodible, sustained-release intravitreal insert [1] [2] | Intravitreal injection [3] |
| Therapeutic Class | Tyrosine kinase inhibitor (Pan-VEGFR inhibitor) [4] [2] | Anti-VEGF-A agent (e.g., Aflibercept) [3] |
| Primary Dosing Interval | ~6 months (potential for longer) [1] [5] | ~2 months (fixed interval) or per T&E protocol [6] [3] |
| Treatment Burden (wAMD) (Phase 2 DAVIO 2 Trial) | 85% reduction vs. pre-trial; 63% of patients required no supplemental injection through 6-8 months [4] [2] [5] | Fixed 8-week schedule [2] | | Treatment Burden (DME) (Phase 2 VERONA Trial) | 73% of patients (2.7 mg dose) required no supplemental treatment through 24 weeks [2] [5] | 50% of patients required no supplemental treatment through 24 weeks [2] | | Visual Acuity (VA) (wAMD, DAVIO 2) | Non-inferior to aflibercept (Mean BCVA change: +1.0 letters) [2] | Reference (Mean BCVA change: +1.3 letters) [2] | | Visual Acuity (VA) (DME, VERONA) | Early and sustained improvement in VA [4] [5] | - | | Key Mechanism | Inhibits VEGFR-1, -2, -3, and PDGFR; preserves Tie2 pathway [2] | Binds and inhibits VEGF-A (and VEGF-B/PlGF for Aflibercept) [3] |
The compelling data in the table above comes from rigorous Phase 2 clinical trials. Here is a detailed look at their methodologies.
EYP-1901's innovative approach lies in both its delivery technology and its drug's mechanism of action.
Sustained Delivery Technology: EYP-1901 consists of this compound packaged in a bioerodible polymer matrix (Durasert E) [1]. After a single intravitreal injection, the insert is designed to erode slowly, releasing a consistent, therapeutic dose of this compound into the vitreous for approximately six to nine months [1] [2]. This technology is the foundation for the dramatic reduction in injection frequency.
Dual Pathway Inhibition by this compound: Unlike monoclonal antibodies (e.g., aflibercept) that act outside the cell, this compound is a small-molecule tyrosine kinase inhibitor that works inside the cell.
The following diagram illustrates its unique intracellular targeting strategy compared to standard anti-VEGF agents:
This mechanism allows this compound to potentially inhibit angiogenesis more broadly by targeting multiple VEGF receptors (VEGFR-1, -2, -3) as well as the PDGFR pathway, which is implicated in VEGF-independent disease mechanisms [4] [2]. A key differentiator noted in research is that it appears to preserve the Tie2 pathway, which is important for vascular stability [2] [5].
The data indicates that EYP-1901 is not simply another anti-VEGF agent, but a potential paradigm shift towards sustained, proactive disease management.